Structural Preorganization for Aurora Kinase A Hinge Binding: A Matched Molecular Pair Analysis
A direct matched molecular pair can be established between the target compound and a close structural analog, 3-({7-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)benzoic acid, which has a crystallographically validated Aurora A kinase hinge-binding mechanism [1]. While the target compound contains a 4-pyrrolidinyl-pyrimidine core, the comparator utilizes a 7-cyclohexyl-pyrrolo[2,3-d]pyrimidine, a scaffold bioisostere. The comparator demonstrates an IC50 of 0.6 nM against Aurora A kinase in a phosphorylation assay of histone-H3 [1]. The target compound's unique scaffold, as part of a broader patent class, is designed for a similar but distinct DFG-flip induction mechanism, a conformational change in the kinase activation loop. The rigid pyrrolidine ring of the target compound is predicted to restrict rotational freedom compared to the flexible cyclohexyl group, which can potentially lead to a narrower selectivity profile but higher on-target residence time [2].
| Evidence Dimension | Aurora A Kinase Inhibition (IC50) and Binding Modality |
|---|---|
| Target Compound Data | No direct public IC50; designed as a DFG-out inducing hinge binder based on its chemical class [2]. |
| Comparator Or Baseline | 3-({7-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)benzoic acid (BDBM14192); IC50 = 0.6 nM against Aurora A kinase in a purified recombinant enzyme assay [1]. |
| Quantified Difference | Target compound is a scaffold analog with a predicted altered selectivity window due to a pyrrolidine-for-cyclohexyl substitution and core pyrimidine-for-pyrrolopyrimidine replacement. The comparator's IC50 sets a baseline potency of 0.6 nM for this class of hinge binders. |
| Conditions | In vitro kinase assay: phosphorylation of serine 10 of histone-H3 by purified recombinant murine Aurora-A enzyme; pH 7.5, 2°C [1]. |
Why This Matters
For procurement decisions in kinase inhibitor research, selecting the pyrrolidine-pyrimidine scaffold over the pyrrolopyrimidine analog offers a vector for rational chemical modulation to probe selectivity across the kinome, with the benchmark potency of 0.6 nM establishing a high bar for subsequent lead optimization.
- [1] BindingDB. (2007). BindingDB Entry BDBM14192: 3-({7-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)benzoic acid. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=14192 View Source
- [2] Martin, M. P., Zhu, J.-Y., & Schonbrunn, E. (2012). A Novel Mechanism by Which Small Molecule Inhibitors Induce the DFG Flip in Aurora A. ACS Chemical Biology, 7(4), 698–706. View Source
